1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride
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Overview
Description
1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride is a complex organic compound that features an adamantane moiety, a benzyl group, and a hydroxyethylamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride typically involves multiple steps:
Formation of Adamantan-1-yloxy Intermediate: The adamantane moiety is functionalized to introduce an oxygen atom, forming an adamantan-1-yloxy intermediate.
Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.
Hydroxyethylamine Addition: The hydroxyethylamine group is added via a nucleophilic addition reaction, typically using 2-aminoethanol.
Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of condensation reactions, and the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamine group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzyl group can be reduced to form a corresponding alkane.
Substitution: The adamantan-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the benzyl and hydroxyethylamine groups can interact with active sites or catalytic residues. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-(Adamantan-1-yloxy)-3-[benzylamino]propan-2-ol hydrochloride
- 1-(Adamantan-1-yloxy)-3-[phenyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride
- 1-(Adamantan-1-yloxy)-3-[benzyl(2-methoxyethyl)amino]propan-2-ol hydrochloride
Uniqueness
1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride is unique due to the presence of both the adamantane and benzyl groups, which confer distinct structural and functional properties. The hydroxyethylamine functionality further enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3.ClH/c24-7-6-23(14-17-4-2-1-3-5-17)15-21(25)16-26-22-11-18-8-19(12-22)10-20(9-18)13-22;/h1-5,18-21,24-25H,6-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMROSGIWMWCNNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CC4=CC=CC=C4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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